(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
CAS No.:
Cat. No.: VC14495550
Molecular Formula: C21H29N3O4
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H29N3O4 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | (Z)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1- |
| Standard InChI Key | RJNDVCNWVBWHLY-BHQIHCQQSA-N |
| Isomeric SMILES | C1CC2C(C(C1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
| Canonical SMILES | C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name reflects its intricate architecture:
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A 7-oxabicyclo[2.2.1]heptane core, a bridged ether ring system conferring stereochemical complexity.
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A hydrazinylmethyl substituent at position 3 of the bicycloheptane, bearing a phenylcarbamoyl group (-NH-C(=O)-NH-C6H5).
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A (Z)-hept-5-enoic acid side chain at position 2, introducing geometric isomerism and carboxylic acid functionality .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H29N3O4 | |
| Molecular Weight | 387.47 g/mol | |
| CAS Number | 98299-61-7 | |
| SMILES Notation | C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
The bicyclo[2.2.1]heptane system imposes significant steric constraints, likely influencing receptor binding and metabolic stability. The (Z)-configuration of the heptenoic acid side chain suggests a bent conformation, potentially enhancing membrane interaction .
Synthesis and Analytical Characterization
Synthetic Pathways
While no explicit synthesis route for this compound is published, analogous bicycloheptane derivatives are typically constructed via:
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Diels-Alder Cyclization: To form the bicyclic ether core.
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Hydrazine Coupling: Reaction of hydrazine derivatives with isocyanate intermediates to install the phenylcarbamoyl-hydrazinylmethyl group .
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Wittig Olefination: For introducing the (Z)-configured double bond in the heptenoic acid chain .
Critical challenges include controlling stereochemistry at the bicycloheptane bridgehead and maintaining geometric purity during olefination. Purification likely involves reverse-phase HPLC, given the compound’s polarity.
Spectroscopic Data
Hypothetical spectral signatures based on structural analogs:
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¹H NMR:
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δ 7.3–7.5 ppm (aromatic protons from phenylcarbamoyl).
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δ 5.3–5.5 ppm (olefinic protons, (Z)-configuration coupling constant J ≈ 10–12 Hz).
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δ 3.5–4.0 ppm (methylene protons adjacent to ether oxygen).
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch from carboxylic acid and carbamate) .
Hypothesized Biological Mechanisms and Targets
Thromboxane A2 Receptor (TXA2R) Antagonism
Structurally related compounds (e.g., SQ29548) are potent TXA2R antagonists, inhibiting pro-inflammatory signaling in microglia and neurons . The phenylcarbamoyl hydrazine moiety may mimic TXA2’s carboxylate group, competitively blocking receptor activation:
Table 2: Comparison to TXA2R Antagonist SQ29548
Computational Modeling and Docking Studies
TXA2R Binding Pocket Analysis
Molecular docking simulations (hypothetical) suggest:
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The bicycloheptane ether oxygen forms hydrogen bonds with TXA2R’s Arg295.
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The phenylcarbamoyl group engages in π-π stacking with Phe154.
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The heptenoic acid chain occupies a hydrophobic cleft near Leu191 .
Figure 1: Predicted Binding Pose (Hypothetical)
Key interactions: H-bonds (dashed lines), hydrophobic contacts (spheres).
Future Research Directions
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